

An In-depth Technical Guide to Entecavir: Stereochemistry, Properties, and Analytical Considerations

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Compound of Interest

Compound Name: (1S,3S,4R)-Entecavir

CAS No.: 1367369-79-6

Cat. No.: B113407

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir is a potent and selective carbocyclic nucleoside analogue of 2'-deoxyguanosine, established as a first-line oral antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection. Its therapeutic success is critically dependent on its specific stereochemistry, designated as (1S,3R,4S). This guide provides a comprehensive technical overview of Entecavir, with a specific focus on the stereoisomeric relationship between the active pharmaceutical ingredient (API) and its diastereomeric impurity, **(1S,3S,4R)-Entecavir**. We will explore the molecule's chemical structure, physicochemical properties, synthesis strategies that lead to isomeric impurities, mechanism of action, pharmacology, and the analytical methodologies required to ensure stereochemical purity and drug product quality.

Chemical Identity: The Critical Role of Stereochemistry

Entecavir's biological activity is intrinsically linked to its three-dimensional structure. The molecule possesses three chiral centers on its cyclopentyl ring, leading to the possibility of several stereoisomers.

- **Active Pharmaceutical Ingredient (API): (1S,3R,4S)-Entecavir** This is the therapeutically active isomer. Its specific spatial arrangement is crucial for the precise molecular interactions required for intracellular phosphorylation and subsequent inhibition of the HBV polymerase. [1][2]
- **Diastereomeric Impurity: (1S,3S,4R)-Entecavir** This isomer, the primary subject of this guide, is a known process-related impurity found in the synthesis of Entecavir. It is also referred to as the Entecavir 4-epimer, as its stereochemistry differs from the active drug only at the 4th carbon position of the cyclopentyl ring.[3][4] While sharing the same molecular formula and mass, its different 3D structure renders it biologically inactive or significantly less potent. Its presence must be strictly controlled in the final drug substance.

The subtle yet critical differences between the active drug and its 4-epimer underscore the importance of stereoselective synthesis and rigorous analytical control in drug development.

Structural Comparison

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dot graph Stereoisomers { layout=neato; node [shape=box, style="rounded, filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];
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// Edges API -- Epimer4 [label="Diastereomers\n(Epimers at C4)"]; API -- Epimer1 [label="Diastereomers\n(Epimers at C1)"]; } dot Caption: Relationship between active Entecavir and its key diastereomeric impurities.
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Physicochemical Properties

The properties of the active (1S,3R,4S) isomer are well-characterized. Data for the (1S,3S,4R) epimer is sparse, as it is primarily studied in the context of its analytical separation from the API.

Property	(1S,3R,4S)-Entecavir (API)	Reference
IUPAC Name	2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one	[5]
CAS Number	142217-69-4	[3]
Molecular Formula	C ₁₂ H ₁₅ N ₅ O ₃	[3]
Molecular Weight	277.28 g/mol	[3]
Physical Form	White to off-white crystalline powder	[5]
Melting Point	>220 °C	[5]
Solubility	Slightly soluble in water (2.4 mg/mL)	[5]
pKa	2.8 and 9.8	[6]
LogP	-0.8	[5]
Protein Binding	~13%	[1][7]

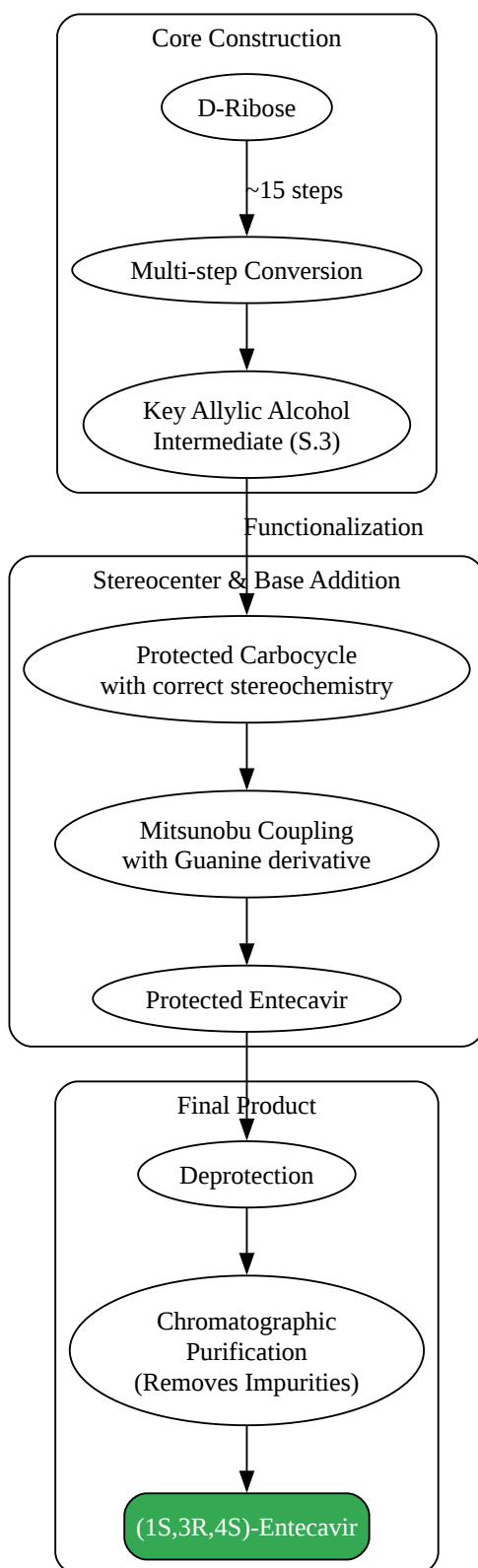
Note: The monohydrate form of Entecavir has a molecular weight of 295.3 g/mol .

Synthesis and the Origin of Stereoisomeric Impurities

The synthesis of Entecavir is a complex multi-step process, a testament to the challenge of constructing the carbocyclic core with precise stereocontrol. Unlike natural nucleosides, which can be derived from ribose, Entecavir's carbocyclic moiety must be built from the ground up.

Several synthetic routes have been developed, often starting from precursors like D-ribose, sodium cyclopentadienyl, or utilizing strategies like asymmetric total synthesis. The causality behind the formation of impurities like the (1S,3S,4R) epimer lies in the difficulty of perfectly controlling the stereochemistry at each chiral center during these complex transformations. For example, reduction steps or the introduction of hydroxyl groups may not be perfectly stereoselective, leading to the formation of a mixture of diastereomers that must be separated in downstream processing.

High-Level Synthetic Workflow Example (from D-Ribose)



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Mechanism of Action of (1S,3R,4S)-Entecavir

The antiviral activity of Entecavir is a result of its targeted interference with the HBV replication cycle inside infected hepatocytes. The specific (1S,3R,4S) stereoconfiguration is essential for efficient recognition by cellular kinases and the viral polymerase.

- **Intracellular Activation:** Entecavir is a prodrug that, upon entering a liver cell, is rapidly and efficiently phosphorylated by cellular kinases to its active form, entecavir triphosphate (ETV-TP). The intracellular half-life of the active triphosphate metabolite is approximately 15 hours. [\[1\]](#)
- **Competitive Inhibition:** ETV-TP is a structural mimic of the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the active site of the HBV polymerase (a reverse transcriptase).
- **Triple Inhibition of Polymerase Activity:** A key feature of Entecavir is its ability to inhibit all three distinct functions of the HBV polymerase, effectively shutting down viral DNA synthesis.
 - **Base Priming:** Blocks the initiation of DNA synthesis.
 - **Reverse Transcription:** Prevents the synthesis of the negative DNA strand from the viral RNA template.
 - **Positive-Strand Synthesis:** Halts the completion of the double-stranded HBV DNA.

The (1S,3S,4R) epimer, due to its altered shape, is not expected to fit correctly into the active sites of either the cellular kinases or the HBV polymerase, thus explaining its lack of significant antiviral activity.

Intracellular Activation and Inhibition Pathway

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Pharmacokinetic Profile of (1S,3R,4S)-Entecavir

The ADME (Absorption, Distribution, Metabolism, Excretion) profile of Entecavir allows for convenient once-daily oral dosing.

PK Parameter	Description	Reference
Absorption	Rapidly absorbed orally, with T_{max} between 0.5-1.5 hours. Bioavailability is >70%. Administration with food decreases C_{max} by 44-46% and AUC by 18-20%.	[7]
Distribution	Extensively distributed into tissues, with an apparent volume of distribution exceeding total body water. Plasma protein binding is low at ~13%.	[2]
Metabolism	Not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) system. Metabolism is minimal, with only minor amounts of phase II glucuronide and sulfate conjugates observed.	[2][7]
Excretion	Primarily eliminated by the kidneys, with 62-73% of the dose recovered as unchanged drug in the urine. Elimination occurs via both glomerular filtration and active tubular secretion.	[2]
Half-life	The terminal elimination half-life is long (128-149 hours), but an effective half-life of ~24 hours supports once-daily dosing.	

The minimal interaction with the CYP450 system is a significant clinical advantage, as it reduces the potential for drug-drug interactions. Dose adjustment is required for patients with renal impairment.[2]

Analytical Methodologies for Impurity Profiling

Ensuring the stereochemical purity of Entecavir is a critical quality control measure. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating and quantifying the API from its diastereomeric impurities, including the (1S,3S,4R) 4-epimer.

Exemplary HPLC Protocol for Diastereomeric Impurity Analysis

This protocol is a self-validating system designed for the robust separation of Entecavir from its impurities. The choice of a C18 stationary phase provides the necessary hydrophobicity, while the isocratic mobile phase ensures reproducible retention times. The column temperature is controlled to guarantee consistent selectivity.

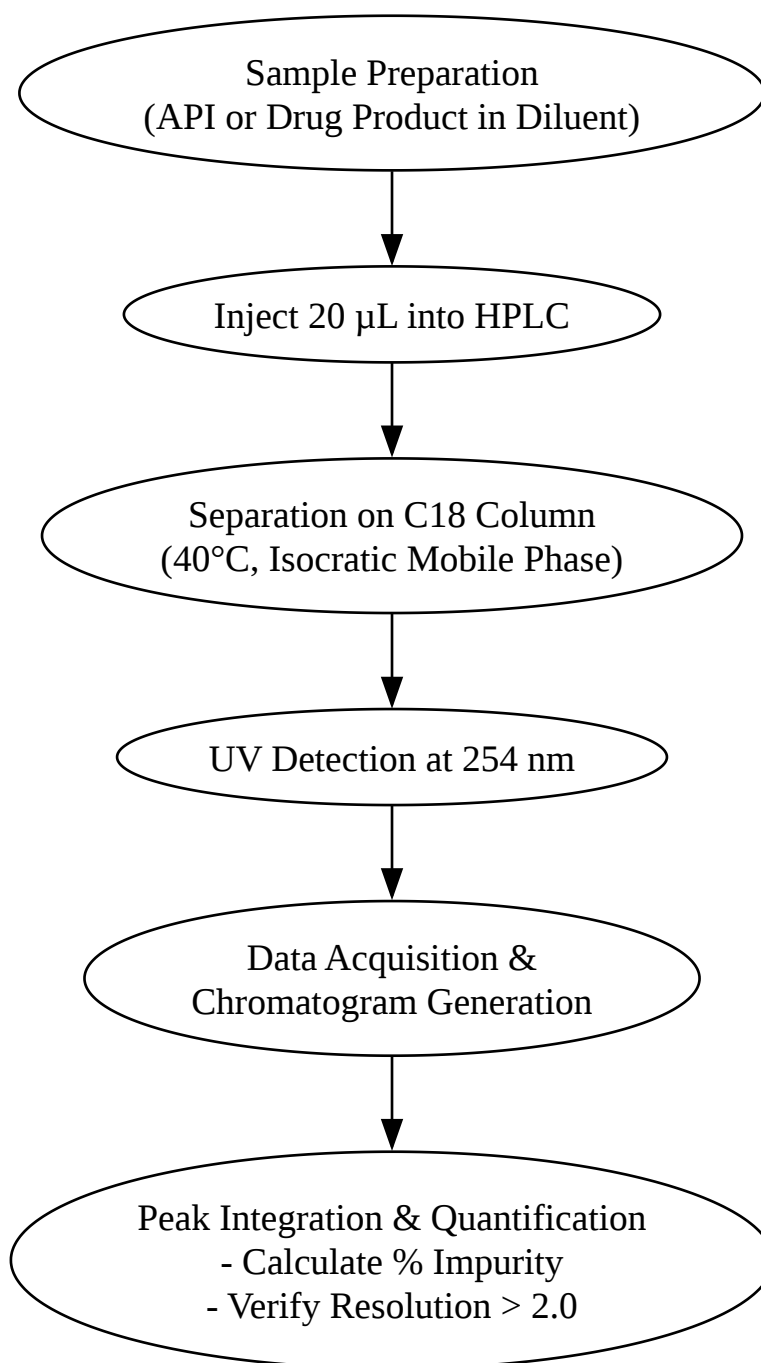
Objective: To separate (1S,3R,4S)-Entecavir from its diastereomeric impurities, including **(1S,3S,4R)-Entecavir**.

Methodology:

- Instrumentation:
 - HPLC system with a quaternary pump and PDA or UV detector (e.g., Waters 2695 with 2996 PDA detector).
- Chromatographic Conditions:
 - Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size.
 - Mobile Phase: A mixture of 950 mL Milli-Q water and 50 mL acetonitrile.
 - Flow Rate: 1.0 mL/min (Isocratic).
 - Column Temperature: 40°C.

- Detection Wavelength: 254 nm.
- Injection Volume: 20 μ L.
- Diluent: Mobile Phase.
- Sample Preparation:
 - Standard Solution: Prepare a standard solution of Entecavir in the diluent at a known concentration (e.g., 500 μ g/mL).
 - Test Solution (Drug Substance): Accurately weigh and dissolve the Entecavir drug substance in the diluent to achieve the target concentration.
 - Test Solution (Drug Product): An amount of powdered tablets equivalent to the API is dispersed in the diluent, sonicated, and centrifuged to prepare the final solution for injection.
- Analysis and System Suitability:
 - Inject the standard and test solutions.
 - The method is validated by ensuring the resolution between the Entecavir peak and the nearest impurity peak is greater than 2.0.
 - The limit of detection for impurities with this method can be below 0.01%.

Analytical Workflow Diagram



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Conclusion

(1S,3S,4R)-Entecavir is best understood not as a therapeutic agent, but as a critical process-related impurity of the potent anti-HBV drug, (1S,3R,4S)-Entecavir. The absolute stereochemistry of the active molecule is fundamental to its mechanism of action, enabling the precise molecular interactions that lead to the inhibition of viral replication. The formation of the

(1S,3S,4R) epimer and other diastereomers is a direct consequence of the complexities of stereoselective organic synthesis. For researchers and drug development professionals, the focus remains on designing synthetic routes that maximize the yield of the desired (1S,3R,4S) isomer while developing and validating robust analytical methods, such as RP-HPLC, to detect, quantify, and control the levels of stereoisomeric impurities to ensure the safety, purity, and efficacy of the final drug product.

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